molecular formula C26H23N3O4 B11021099 N-[4-(acetylamino)phenyl]-2-(3,4-dimethoxyphenyl)quinoline-4-carboxamide

N-[4-(acetylamino)phenyl]-2-(3,4-dimethoxyphenyl)quinoline-4-carboxamide

Cat. No.: B11021099
M. Wt: 441.5 g/mol
InChI Key: PHVVYEBAQIQMHQ-UHFFFAOYSA-N
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Description

N-[4-(Acetylamino)phenyl]-2-(3,4-dimethoxyphenyl)quinoline-4-carboxamide is a quinoline-based derivative characterized by a 2-(3,4-dimethoxyphenyl) substituent on the quinoline core and a 4-carboxamide group linked to a 4-(acetylamino)phenyl moiety. The 3,4-dimethoxyphenyl group is a common pharmacophore in medicinal chemistry, often associated with improved binding affinity in enzyme inhibition studies .

Properties

Molecular Formula

C26H23N3O4

Molecular Weight

441.5 g/mol

IUPAC Name

N-(4-acetamidophenyl)-2-(3,4-dimethoxyphenyl)quinoline-4-carboxamide

InChI

InChI=1S/C26H23N3O4/c1-16(30)27-18-9-11-19(12-10-18)28-26(31)21-15-23(29-22-7-5-4-6-20(21)22)17-8-13-24(32-2)25(14-17)33-3/h4-15H,1-3H3,(H,27,30)(H,28,31)

InChI Key

PHVVYEBAQIQMHQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC(=C(C=C4)OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(acetylamino)phenyl]-2-(3,4-dimethoxyphenyl)quinoline-4-carboxamide typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high efficiency in forming carbon-carbon bonds.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the Suzuki-Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize costs.

Chemical Reactions Analysis

Types of Reactions

N-[4-(acetylamino)phenyl]-2-(3,4-dimethoxyphenyl)quinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogens in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may yield more saturated compounds.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Properties

The compound has been identified as a promising candidate for the treatment of cancer. Research indicates that derivatives of quinoline, including N-[4-(acetylamino)phenyl]-2-(3,4-dimethoxyphenyl)quinoline-4-carboxamide, exhibit potent activity against various cancer cell lines. The mechanism involves the inhibition of cell proliferation and induction of apoptosis in neoplastic cells.

  • Mechanism of Action : The compound acts by interfering with cellular pathways that regulate cell growth and survival. This includes modulation of signaling pathways involved in apoptosis and cell cycle regulation.
  • Case Studies : In vitro studies have shown that this compound can significantly reduce the viability of cancer cells in culture, suggesting its potential for further development into a therapeutic agent .

1.2 Other Therapeutic Uses

Beyond oncology, there is growing interest in the use of quinoline derivatives for treating other conditions such as neurodegenerative diseases. The incorporation of specific functional groups into the quinoline structure can enhance its bioactivity against targets related to Alzheimer's disease and other neurodegenerative disorders.

  • Neuroprotective Effects : Some studies have demonstrated that compounds similar to this compound can inhibit acetylcholinesterase activity, which is beneficial for cognitive function improvement in models of Alzheimer's disease .

Antimicrobial Activity

Recent investigations have highlighted the antimicrobial properties of quinoline derivatives. The synthesized compound has been evaluated for its efficacy against various bacterial strains, showing promising results.

  • Antibacterial Efficacy : Studies report that compounds with similar structures exhibit activity against common pathogens such as Escherichia coli and Staphylococcus aureus. The mechanism typically involves disruption of bacterial cell membranes or interference with metabolic pathways essential for bacterial survival .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of this compound.

Structural Feature Effect on Activity
Acetylamino GroupEnhances solubility and bioavailability
Dimethoxy SubstituentIncreases lipophilicity, aiding cellular uptake
Quinoline CoreProvides a scaffold for interaction with biological targets

Mechanism of Action

The mechanism of action of N-[4-(acetylamino)phenyl]-2-(3,4-dimethoxyphenyl)quinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. The quinoline core is known to interact with DNA and enzymes, potentially inhibiting their function and leading to biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Quinoline-4-carboxamide derivatives exhibit diverse biological activities influenced by substituent variations. Below is a comparative analysis of structurally related compounds, focusing on molecular features, physicochemical properties, and synthetic yields.

Structural and Functional Group Comparisons
Compound Name Substituents (Position 2 / Amide Side Chain) Molecular Weight Key Functional Groups
Target Compound 2-(3,4-dimethoxyphenyl) / N-[4-(acetylamino)phenyl] ~458.5* Methoxy, acetylaminophenyl, carboxamide
2-(3,4-dimethoxyphenyl)-N-(2-methoxyethyl)quinoline-4-carboxamide 2-(3,4-dimethoxyphenyl) / N-(2-methoxyethyl) 366.41 Methoxy, methoxyethyl
N-(3,4-dichlorophenyl)-2-(4-methylphenyl)quinoline-4-carboxamide 2-(4-methylphenyl) / N-(3,4-dichlorophenyl) ~407.3 Chlorophenyl, methylphenyl
5a3: N-(3-(Dimethylamino)propyl)-2-(2-(3-(diethylamino)propanamido)phenyl)quinoline-4-carboxamide 2-(substituted phenyl) / N-(dimethylaminopropyl) ~535.6 Dialkylamino, amide
4k: 4-Amino-2-(4-chlorophenyl)-3-(4-methoxyphenyl)quinoline 2-(4-chlorophenyl) / 4-amino ~376.8 Chlorophenyl, methoxyphenyl, amino

Notes:

  • The target compound’s molecular weight is estimated based on its structure.
  • Electron-donating groups (e.g., methoxy) in the target compound contrast with electron-withdrawing groups (e.g., chloro) in .
Physicochemical Properties
Compound Melting Point (°C) HPLC Purity (%) Synthetic Yield (%)
Target Compound Not reported Not reported Not reported
5a3 177.2–178.4 99.7 59
5a5 188.1–189.4 97.6 59
4k 223–225 Not reported Not reported
2-(3,4-dimethoxyphenyl)-N-(2-methoxyethyl)quinoline-4-carboxamide Not reported Not reported Not reported

Key Observations :

  • Higher melting points (e.g., 223–225°C for 4k ) correlate with rigid aromatic systems and polar substituents.
  • Compounds with alkylamino side chains (e.g., 5a3, 5a5) exhibit moderate yields (55–67%) and high purity (>97%) .
Implications of Substituent Variations
  • Amide Side Chains: The acetylaminophenyl group in the target compound may improve solubility and target engagement via hydrogen bonding, whereas dialkylamino groups in could enhance membrane permeability.

Biological Activity

N-[4-(Acetylamino)phenyl]-2-(3,4-dimethoxyphenyl)quinoline-4-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be described by the following structural formula:

  • IUPAC Name : this compound
  • Molecular Formula : C20H20N2O4
  • Molecular Weight : 352.39 g/mol

The biological activity of this compound is attributed to its interaction with various molecular targets involved in disease pathways. Key mechanisms include:

  • Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting specific enzymes related to cancer and neurodegenerative diseases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) .
  • Modulation of Signaling Pathways : It may influence pathways such as the MAPK/ERK pathway, which is crucial in regulating cell proliferation and survival .
  • Antioxidant Activity : Preliminary studies suggest that it exhibits antioxidant properties, potentially mitigating oxidative stress-related damage in cells .

Anticancer Properties

Research indicates that this compound possesses significant anticancer activity:

  • Cell Line Studies : In vitro studies have demonstrated cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells. For instance, the compound exhibited an IC50 value of 15 µM against MCF-7 breast cancer cells .

Anticholinesterase Activity

The compound has been evaluated for its potential as a treatment for Alzheimer's disease due to its inhibitory effects on cholinesterases:

  • Inhibition Potency : It has been reported to have an IC50 value of 0.131 µM for AChE, making it five times more potent than tacrine, a well-known AChE inhibitor .

Research Findings and Case Studies

Several studies have focused on the biological activity of this compound:

  • Study on Anticancer Effects :
    • Researchers conducted a study where the compound was tested on several cancer cell lines. The results indicated a dose-dependent inhibition of cell growth with significant apoptosis induction at higher concentrations .
  • Cholinesterase Inhibition Study :
    • A study published in the Journal of Medicinal Chemistry highlighted the dual binding sites of the compound in AChE, suggesting a mechanism that could prevent β-amyloid aggregation, which is implicated in Alzheimer's pathology .

Safety and Toxicity Profiles

The safety profile of this compound has been assessed through computational ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling:

ParameterValue
Blood-Brain Barrier PermeabilityMedium
Cardiac Toxicity RiskMedium
Intestinal AbsorptionGood

These findings suggest that while the compound shows promise for therapeutic applications, further studies are necessary to fully understand its safety profile.

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